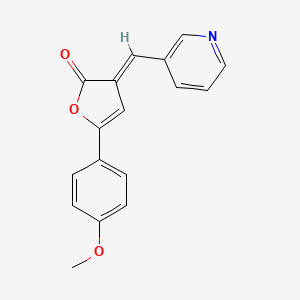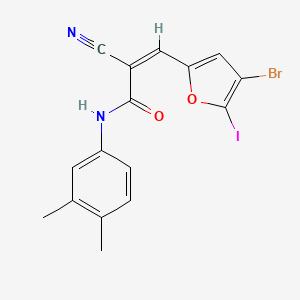
3-(4-bromo-5-iodo-2-furyl)-2-cyano-N-(3,4-dimethylphenyl)acrylamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4-bromo-5-iodo-2-furyl)-2-cyano-N-(3,4-dimethylphenyl)acrylamide, commonly known as BIFA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. BIFA is a heterocyclic compound that contains both bromine and iodine atoms, making it a useful building block for the synthesis of other compounds.
作用机制
The mechanism of action of BIFA is not fully understood, but it is believed to involve the inhibition of certain enzymes or proteins in the target cells. BIFA has been shown to inhibit the activity of topoisomerase II, which is involved in DNA replication and repair. BIFA has also been shown to inhibit the activity of histone deacetylases, which are involved in gene expression regulation.
Biochemical and Physiological Effects:
BIFA has been shown to exhibit both biochemical and physiological effects. In vitro studies have shown that BIFA can induce apoptosis, or programmed cell death, in cancer cells. BIFA has also been shown to inhibit the growth and proliferation of cancer cells. In vivo studies have shown that BIFA can reduce the size of tumors in animal models.
实验室实验的优点和局限性
BIFA has several advantages for lab experiments, including its ease of synthesis, high purity, and stability. BIFA is also relatively inexpensive compared to other compounds with similar properties. However, BIFA has some limitations for lab experiments, including its low solubility in water and some organic solvents. BIFA can also be toxic to cells at high concentrations, which can limit its use in certain experiments.
未来方向
There are several future directions for research on BIFA. One area of research is the development of new synthetic methods for BIFA and its derivatives. Another area of research is the investigation of the mechanism of action of BIFA and its derivatives. This could lead to the development of new drugs that target specific enzymes or proteins in cancer cells. Additionally, BIFA could be used as a building block for the synthesis of new materials with unique properties, such as liquid crystals or fluorescent dyes.
合成方法
The synthesis of BIFA involves the reaction of 4-bromo-5-iodo-2-furaldehyde and N-(3,4-dimethylphenyl)acrylamide in the presence of a catalyst. The reaction proceeds through a Knoevenagel condensation, which leads to the formation of BIFA. The yield of BIFA can be improved by optimizing the reaction conditions, such as the temperature, solvent, and catalyst concentration.
科学研究应用
BIFA has been extensively studied for its potential applications in various fields, including medicinal chemistry, materials science, and organic synthesis. In medicinal chemistry, BIFA has been shown to exhibit anticancer, antitumor, and antifungal activities. BIFA has also been used as a building block for the synthesis of other compounds, such as fluorescent dyes and liquid crystals. In organic synthesis, BIFA has been used as a key intermediate for the synthesis of various heterocyclic compounds.
属性
IUPAC Name |
(Z)-3-(4-bromo-5-iodofuran-2-yl)-2-cyano-N-(3,4-dimethylphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12BrIN2O2/c1-9-3-4-12(5-10(9)2)20-16(21)11(8-19)6-13-7-14(17)15(18)22-13/h3-7H,1-2H3,(H,20,21)/b11-6- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEGMBCLYNSQEQI-WDZFZDKYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C(=CC2=CC(=C(O2)I)Br)C#N)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)NC(=O)/C(=C\C2=CC(=C(O2)I)Br)/C#N)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12BrIN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

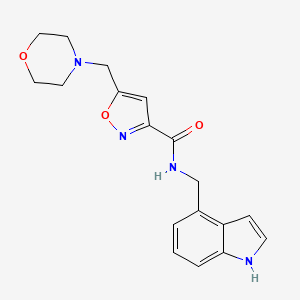
![N-{[2-(4-acetyl-1-piperazinyl)-3-pyridinyl]methyl}-4-methoxy-3-methylbenzamide](/img/structure/B5028166.png)

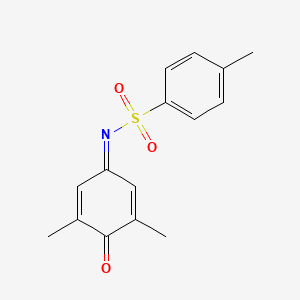

![1-[3-(allyloxy)benzoyl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-piperidinamine](/img/structure/B5028198.png)
![2-ethoxy-4-[(5-oxo-2-phenyl-1,3-oxazol-4(5H)-ylidene)methyl]phenyl phenylacetate](/img/structure/B5028202.png)
![N-(2-methoxydibenzo[b,d]furan-3-yl)-3-phenylpropanamide](/img/structure/B5028208.png)
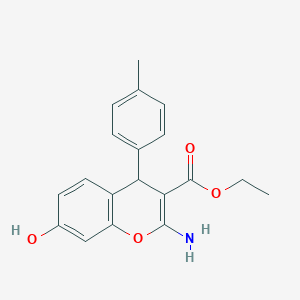
![N,N-dibenzyl-4-{[(3,4-dimethylphenyl)(methylsulfonyl)amino]methyl}benzamide](/img/structure/B5028219.png)
![N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-N-isopropyl-1-isoquinolinecarboxamide](/img/structure/B5028250.png)
![{4-[2-(4-methylphenyl)-5-phenyl-1H-imidazol-4-yl]phenyl}(phenyl)methanone](/img/structure/B5028256.png)
![1-{[1-(benzylsulfonyl)-4-piperidinyl]carbonyl}-4-ethylpiperazine](/img/structure/B5028257.png)
